

physical and chemical properties of Salidroside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sarglaroids F*

Cat. No.: *B12390391*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Salidroside

Introduction

Salidroside, a potent phenylpropanoid glycoside, is a primary active constituent isolated from various species of the *Rhodiola* genus, particularly *Rhodiola rosea*.^{[1][2][3]} Also known as rhodioloside, it is the glucoside of tyrosol.^[2] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, antioxidant, anti-inflammatory, and neuroprotective effects.^{[2][3][4]} This technical guide provides a comprehensive overview of the core physical and chemical properties of Salidroside, detailed experimental protocols for its analysis, and a review of its key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Salidroside is a white, crystalline solid.^{[5][6]} Its fundamental properties are crucial for its extraction, purification, formulation, and mechanism of action studies.

General and Chemical Properties

The chemical identity of Salidroside is well-established, with a defined molecular structure and weight.

Property	Value	Reference
IUPAC Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol	[7]
Synonyms	Rhodioloside, 2-(4-Hydroxyphenyl)ethyl β -D-glucopyranoside, p-Hydroxyphenethyl glucopyranoside	[6][7][8]
CAS Number	10338-51-9	[5][6][8][9]
Molecular Formula	C ₁₄ H ₂₀ O ₇	[5][6][8][9]
Molecular Weight	300.30 g/mol	[5][7][8][10]

Physical and Physicochemical Properties

These properties are essential for handling, storage, and formulation development.

Property	Value	Reference
Appearance	White fine powder / Crystalline solid	[5][6]
Melting Point	158 - 165 °C	[5]
Optical Rotation	$[\alpha]D^{20} = -26 \pm 1^\circ$ (c = 0.5 in H ₂ O)	[5]
Purity (Typical)	≥97% (HPLC)	[6][8]
Storage	2 - 8 °C (Short-term), -20°C (Long-term)	[5][6]

Solubility Data

Solubility is a critical parameter for both in vitro and in vivo experimental design.

Solvent	Solubility	Reference
DMSO	~20 mg/mL	[6][8]
Dimethylformamide (DMF)	~30 mg/mL	[6][8]
Ethanol	~3 - 4 mg/mL	[6][8][10]
Water	60 mg/mL	[10]
PBS (pH 7.2)	~10 mg/mL	[6][8]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of Salidroside.

Technique	Key Data Points	Reference
¹³ C NMR	Instrument: Varian XL-100. Data available in public databases.	[7]
¹ H NMR	Characteristic signals in the aromatic region at δ 7.16 ppm.	[11]
LC-MS/MS	Precursor Ion $[M-H]^-$: m/z 299.0; Fragment Ions: m/z 118.8, 179.0	[12]
UV-Vis	Detection commonly performed at 221 nm or 225 nm.	[13][14]
FT-NIR	Spectra in the range of 4000 to 10000 cm^{-1} used for quantitative analysis.	[15][16][17]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

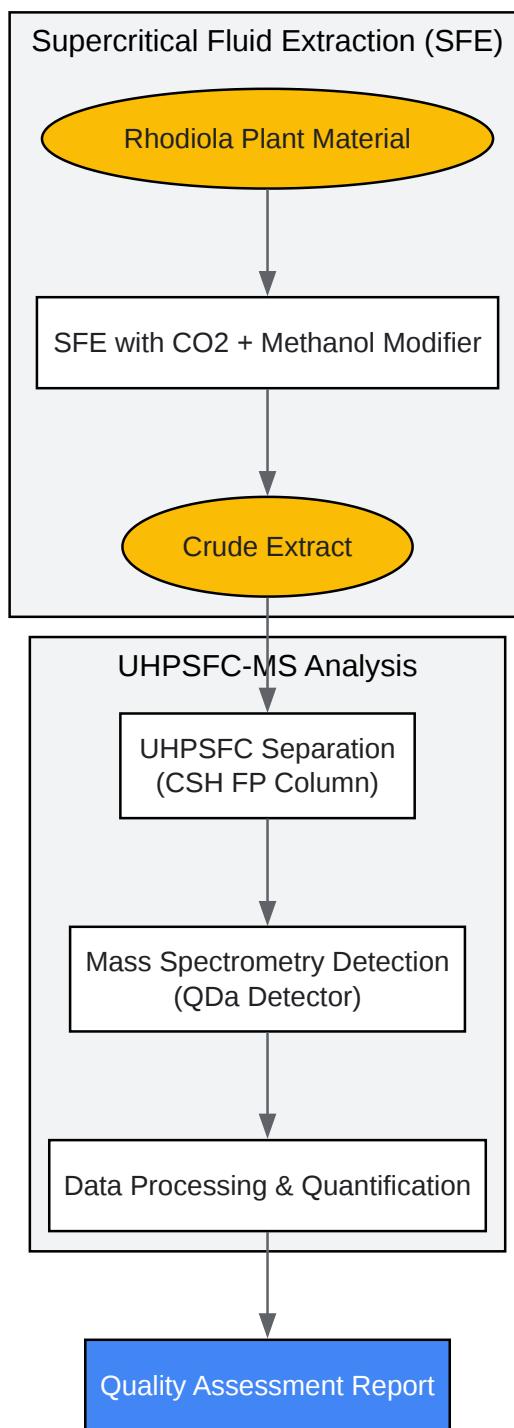
Protocol for Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantity of Salidroside in extracts and final products.

- Objective: To quantify Salidroside in a given sample.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: Nova-Pak C18 or equivalent reversed-phase column.[\[14\]](#)
- Mobile Phase: Isocratic mixture of 6.5% methanol in water.[\[14\]](#) For gradient elution, a system of water and acetonitrile can be used, with the acetonitrile concentration increasing from 2.5% to 100% over 14 minutes.[\[13\]](#)
- Flow Rate: 0.6 mL/min.[\[13\]](#)
- Column Temperature: 75°C.[\[13\]](#)
- Detection Wavelength: 221 nm or 225 nm.[\[13\]](#)[\[14\]](#)
- Injection Volume: 2-10 μ L.[\[13\]](#)
- Procedure:
 - Standard Preparation: Prepare a stock solution of Salidroside reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-700 μ g/mL).[\[18\]](#)
 - Sample Preparation: Dissolve the extract or sample in the mobile phase, filter through a 0.45 μ m filter, and place in an autosampler vial.
 - Analysis: Inject the standards and samples onto the HPLC system.
 - Quantification: Identify the Salidroside peak by comparing its retention time with the standard. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.[\[18\]](#)

Protocol for Quantification in Biological Matrices by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying Salidroside and its metabolites in complex biological samples like plasma or tissue.[12][19]


- Objective: To determine the concentration of Salidroside in rat plasma.
- Instrumentation: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source coupled to an LC system.
- Chromatographic Conditions:
 - Column: Reverse-phase C18 column (e.g., xTerra MS C18).[12]
 - Mobile Phase: Isocratic mixture of acetonitrile-water (1:9, v/v).[12][19]
 - Flow Rate: 0.3 mL/min.[12]
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[12]
 - Detection Mode: Multiple Reaction Monitoring (MRM).[12]
 - MRM Transition for Salidroside: Monitor the transition from the deprotonated molecular ion m/z 299.0 to fragment ions m/z 118.8 and 179.0.[12]
- Procedure:
 - Sample Preparation (Protein Precipitation): To 100 μ L of plasma, add an internal standard (e.g., paracetamol) and 300 μ L of methanol to precipitate proteins.[19]
 - Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 min).
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase for analysis.[\[19\]](#)
- Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data using the specified MRM transitions.
- Quantification: Calculate the concentration based on the peak area ratio of Salidroside to the internal standard against a calibration curve prepared in the same biological matrix.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The analysis of Salidroside often involves a multi-step process from extraction to quantification. The following diagram illustrates a supercritical fluid extraction (SFE) and analysis workflow, a modern and efficient method for natural product analysis.[\[20\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

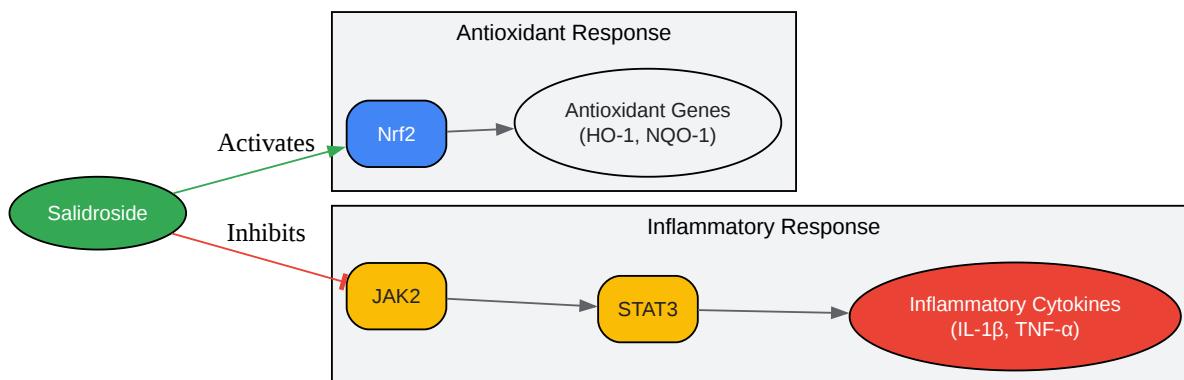

Caption: Supercritical fluid workflow for Salidroside extraction and analysis.

Biological Signaling Pathways

Salidroside exerts its therapeutic effects by modulating various intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are particularly well-documented.

AMPK/NF-κB/NLRP3 Signaling Pathway

Salidroside has been shown to ameliorate endothelial inflammation and oxidative stress, in part by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the pro-inflammatory NF-κB and NLRP3 inflammasome pathways.[22]



[Click to download full resolution via product page](#)

Caption: Salidroside inhibits inflammation via the AMPK/NF-κB/NLRP3 pathway.

Nrf2 and JAK2/STAT3 Signaling Pathways

Salidroside also provides protection against hypoxia-induced hepatic injury by activating the antioxidant Nrf2 pathway while simultaneously inhibiting the pro-inflammatory JAK2/STAT3 signaling cascade.[1][23]

[Click to download full resolution via product page](#)

Caption: Salidroside's dual action on Nrf2 and JAK2/STAT3 pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Salidroside - Wikipedia [en.wikipedia.org]
- 3. Salidroside | 10338-51-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Salidroside | C14H20O7 | CID 159278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Salidroside CAS#: 10338-51-9 [m.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC
[pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Salidroside and p-Tyrosol in the Traditional Tibetan Medicine Rhodiola crenulata by Fourier Transform Near-Infrared Spectroscopy - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 21. A supercritical fluid workflow for the quality assessment of herbal drugs and commercial preparations from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 23. Protective effect of Salidroside on hypoxia-related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Salidroside]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12390391#physical-and-chemical-properties-of-salidroside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com